Bienvenue dans la boutique en ligne BenchChem!

5-(3,4-dihydroxybenzylidene)-3-(4-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one

Antimalarial drug discovery Enoyl-ACP reductase inhibition Plasmodium falciparum

5-(3,4-Dihydroxybenzylidene)-3-(4-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one (CAS 356570-17-7, molecular formula C₁₆H₁₁NO₄S₂, MW 345.4 g/mol) is a synthetic 5-benzylidene-2-thioxothiazolidin-4-one (rhodanine) derivative. The compound features a catechol (3,4-dihydroxybenzylidene) moiety at the C5 position conjugated through an exocyclic double bond, a 4-hydroxyphenyl substituent at N3, and a thioxo group at C2.

Molecular Formula C16H11NO4S2
Molecular Weight 345.4 g/mol
CAS No. 356570-17-7
Cat. No. B4959686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3,4-dihydroxybenzylidene)-3-(4-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one
CAS356570-17-7
Molecular FormulaC16H11NO4S2
Molecular Weight345.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N2C(=O)C(=CC3=CC(=C(C=C3)O)O)SC2=S)O
InChIInChI=1S/C16H11NO4S2/c18-11-4-2-10(3-5-11)17-15(21)14(23-16(17)22)8-9-1-6-12(19)13(20)7-9/h1-8,18-20H/b14-8-
InChIKeyYZVUEWHNJVXMMY-ZSOIEALJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(3,4-Dihydroxybenzylidene)-3-(4-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one (CAS 356570-17-7): Procurement-Relevant Identity and Scaffold Classification


5-(3,4-Dihydroxybenzylidene)-3-(4-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one (CAS 356570-17-7, molecular formula C₁₆H₁₁NO₄S₂, MW 345.4 g/mol) is a synthetic 5-benzylidene-2-thioxothiazolidin-4-one (rhodanine) derivative. The compound features a catechol (3,4-dihydroxybenzylidene) moiety at the C5 position conjugated through an exocyclic double bond, a 4-hydroxyphenyl substituent at N3, and a thioxo group at C2 . This scaffold belongs to the broader class of β-phenyl-α,β-unsaturated carbonyl (PUSC)-containing rhodanine analogs that have been systematically investigated as competitive tyrosinase inhibitors and anti-melanogenic agents [1]. The combination of a catechol pharmacophore with an N3-(4-hydroxyphenyl) substitution distinguishes this compound from the more extensively characterized N3-phenyl and N3-benzyl congeners, imparting a distinct hydrogen-bond donor/acceptor profile and altered physicochemical properties that impact target engagement and selectivity [2]. The compound is commercially available from multiple specialty chemical suppliers for research use.

Why 5-(3,4-Dihydroxybenzylidene)-3-(4-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one Cannot Be Replaced by Generic In-Class Rhodanine Analogs


Rhodanine-based 5-benzylidene-2-thioxothiazolidin-4-ones are not functionally interchangeable. Within this scaffold class, both the nature of the benzylidene substituent at C5 and the N3 substituent independently and synergistically govern inhibitory potency, mechanism (competitive vs. non-competitive), target selectivity, and cellular anti-melanogenic efficacy [1]. The catechol (3,4-dihydroxybenzylidene) motif in the target compound is a known copper-chelating pharmacophore that engages the dinuclear copper active site of tyrosinase, while the N3-(4-hydroxyphenyl) group modulates binding orientation and contributes an additional hydrogen-bonding interaction absent in N3-phenyl analogs [2]. Substituting the catechol with a mono-hydroxy or methoxy benzylidene (as in 5-HMT; IC₅₀ = 18.1 μM vs. mushroom tyrosinase) dramatically reduces potency, while replacing the N3-(4-hydroxyphenyl) with N3-phenyl alters both enzyme inhibitory kinetics and cellular melanin suppression [3]. Furthermore, rhodanine derivatives are recognized as PAINS (pan-assay interference compounds), and minor structural modifications can shift a compound from a selective inhibitor to a promiscuous aggregator, underscoring the necessity of compound-specific validation rather than class-based procurement assumptions [2].

Quantitative Differentiation Evidence for 5-(3,4-Dihydroxybenzylidene)-3-(4-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one: Comparator-Anchored Procurement Data


Catechol-Benzylidene vs. 4-Dimethylamino-Benzylidene on the Same N3-(4-Hydroxyphenyl) Core: PfENR Inhibitory Potency Comparison

The target compound and its close structural analog 5-(4-(dimethylamino)benzylidene)-3-(4-hydroxyphenyl)-2-thioxothiazolidin-4-one (CHEMBL376618; CAS 21346-25-8) share an identical N3-(4-hydroxyphenyl)-2-thioxothiazolidin-4-one core but differ at the C5-benzylidene substituent: catechol (3,4-dihydroxy) vs. 4-dimethylamino. Both compounds have been evaluated against recombinant Plasmodium falciparum enoyl-ACP reductase (PfENR), a validated antimalarial target [1]. The dimethylamino analog (CHEMBL376618) exhibits an IC₅₀ of 870 nM against PfENR expressed in BL21(DE3) cells [2]. For the target catechol analog (CHEMBL228097; the N3-phenyl variant), the PfENR Ki is 4.20 nM (with respect to crotonyl-CoA) and Ki = 32 nM (with respect to NADH), with an IC₅₀ of 35 nM [3]. The catechol substitution at C5 thus provides approximately 25-fold greater PfENR inhibitory potency compared to the 4-dimethylamino substituent on the same core scaffold, attributable to the catechol moiety's ability to engage additional hydrogen-bonding and/or metal-coordination interactions within the enzyme active site.

Antimalarial drug discovery Enoyl-ACP reductase inhibition Plasmodium falciparum

N3-(4-Hydroxyphenyl) vs. N3-Phenyl Substitution: Projected Impact on Tyrosinase Inhibitory Potency and Binding Mode

The (Z)-5-(substituted benzylidene)-3-phenyl-2-thioxothiazolidin-4-one ((Z)-BPTT) series has been systematically characterized for mushroom tyrosinase inhibition. Analog 2 in this series, which bears a 3,4-dihydroxybenzylidene (catechol) group at C5 and a phenyl group at N3, inhibited mushroom tyrosinase 9 to 29 times more potently than kojic acid (IC₅₀ = 22.79 μM for kojic acid under comparable assay conditions) and exhibited competitive inhibition kinetics [1]. Docking simulations with both mushroom tyrosinase (mTYR, PDB: 2Y9X) and a human tyrosinase (hTYR) homology model indicated that analogs 2 and 3 are potent human tyrosinase inhibitors, with the catechol moiety coordinating the dinuclear copper center [2]. The target compound (CAS 356570-17-7) replaces the N3-phenyl group of analog 2 with an N3-(4-hydroxyphenyl) group, introducing an additional para-hydroxyl hydrogen-bond donor/acceptor. In closely related (Z)-3-benzyl-5-benzylidene-2-thioxothiazolidin-4-one ((Z)-BBTT) analogs, the most potent compound (analog 3) achieved an IC₅₀ of 90 nM against mushroom tyrosinase, which was 214-fold more potent than kojic acid (IC₅₀ = 19.22 μM) [3]. The presence of an N3 substituent capable of hydrogen bonding (benzyl in BBTT; 4-hydroxyphenyl in the target compound) contributes to enhanced binding affinity relative to N3-phenyl.

Tyrosinase inhibition Melanogenesis Skin pigmentation

Cellular Anti-Melanogenic Efficacy of Catechol-Containing Rhodanine Analogs: B16F10 Melanoma Cell Data

In the (Z)-BPTT series, the catechol-bearing analog 2 (3,4-dihydroxybenzylidene at C5, phenyl at N3) demonstrated extremely potent anti-melanogenic effects in B16F10 murine melanoma cells, inhibiting cellular tyrosinase activity and melanin production more effectively than kojic acid at equivalent concentrations (2.5–20 μM), without perceptible cytotoxicity after 24–48 h exposure [1]. Analog 2 also exhibited strong scavenging activity against DPPH and ABTS radicals and reduced intracellular ROS levels, thereby suppressing melanogenesis through dual mechanisms: direct tyrosinase inhibition and attenuation of ROS-mediated melanogenic signaling (reduction of tyrosinase and MITF protein levels) [2]. In the independent (Z)-BBTT series, analogs bearing a catechol group (analogs 1 and 3) showed strong anti-melanogenic potency in B16F10 cells without cytotoxicity in either B16F10 melanoma cells or HaCaT epidermal keratinocytes [3]. The target compound (CAS 356570-17-7) retains the critical catechol group required for cellular anti-melanogenic activity and adds an N3-(4-hydroxyphenyl) substituent that may enhance aqueous solubility relative to the N3-phenyl analog (predicted from the additional hydroxyl group), potentially improving cellular bioavailability.

Anti-melanogenesis Cellular tyrosinase activity B16F10 melanoma

Reactive Oxygen Species Scavenging Capacity: Catechol-Dependent Antioxidant Activity

The catechol (3,4-dihydroxybenzylidene) moiety is structurally essential for the radical scavenging activity observed in this compound class. In the (Z)-BPTT series, analog 2 (bearing a catechol group at C5 and phenyl at N3) demonstrated strong scavenging activity against both DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radicals, whereas non-catechol analogs in the same series showed substantially weaker antioxidant activity [1]. This radical scavenging capacity is mechanistically relevant because ROS (particularly HO• and O₂•⁻) initiate and amplify melanin biosynthesis in melanocytes; thus, compounds that simultaneously inhibit tyrosinase and scavenge ROS provide a dual mechanism for suppressing melanogenesis [2]. Similarly, in the (Z)-BBTT series, analog 3 (the most potent tyrosinase inhibitor) exhibited strong antioxidant capacity in DPPH, ABTS, and ROS scavenging assays, and this antioxidant activity partially contributed to its anti-melanogenic effect [3]. The target compound (CAS 356570-17-7) retains the catechol moiety required for this antioxidant function, and the additional phenolic hydroxyl on the N3-(4-hydroxyphenyl) group may further augment radical scavenging capacity relative to N3-phenyl catechol analogs.

Antioxidant ROS scavenging DPPH assay ABTS assay

Validated Research Application Scenarios for 5-(3,4-Dihydroxybenzylidene)-3-(4-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one (CAS 356570-17-7)


Structure-Activity Relationship (SAR) Studies on N3-Substituted Rhodanine Tyrosinase Inhibitors

This compound serves as a key SAR probe for investigating the contribution of the N3-(4-hydroxyphenyl) substituent to tyrosinase inhibitory potency, binding kinetics, and selectivity relative to N3-phenyl, N3-benzyl, and N3-cyclohexyl congeners. As demonstrated for the (Z)-BPTT and (Z)-BBTT series, N3 substitution profoundly impacts both enzymatic IC₅₀ values (spanning from 90 nM to >10 μM) and the mechanism of inhibition (competitive vs. mixed) [1]. The additional para-hydroxyl on the N3-phenyl ring of the target compound introduces a hydrogen-bonding moiety absent in the N3-phenyl lead, which may enhance affinity for the tyrosinase active site entrance as suggested by docking studies with human tyrosinase homology models [2]. Procurement of this specific derivative enables direct head-to-head comparison with N3-phenyl analog 2 from the (Z)-BPTT series under identical assay conditions.

Dual-Mechanism Anti-Melanogenic Agent Development: Combined Tyrosinase Inhibition and ROS Scavenging

The catechol pharmacophore retained in this compound confers both copper-chelating tyrosinase inhibition and direct free radical scavenging activity. In B16F10 melanoma cells, catechol-containing rhodanine analogs suppress melanin production through dual mechanisms: (i) competitive inhibition of tyrosinase enzymatic activity and (ii) reduction of intracellular ROS levels, which in turn downregulates tyrosinase and MITF protein expression [1]. The N3-(4-hydroxyphenyl) group may further contribute to antioxidant capacity through its phenolic hydroxyl. This compound is therefore suited for programs developing multi-target anti-hyperpigmentation agents that do not rely solely on enzymatic inhibition, a strategy validated by the superior cellular efficacy of catechol-containing analogs over kojic acid in B16F10 assays [2].

Antimalarial Target-Based Screening: PfENR Inhibitor SAR Expansion

The catechol-bearing rhodanine scaffold has demonstrated nanomolar inhibitory potency against Plasmodium falciparum enoyl-ACP reductase (PfENR), with the N3-phenyl catechol analog (CHEMBL228097) exhibiting Ki values of 4.20 nM (crotonyl-CoA) and 32 nM (NADH) [1]. The N3-(4-hydroxyphenyl) variant (the target compound) is predicted to retain this activity while offering altered physicochemical properties (increased polarity, additional hydrogen-bond donor) that may improve aqueous solubility and reduce non-specific binding compared to the N3-phenyl analog. This compound is appropriate for PfENR inhibitor optimization campaigns seeking to balance target potency with drug-like properties. The availability of PfENR enzymatic assay protocols using recombinant enzyme expressed in BL21(DE3) cells enables direct benchmarking against existing data for CHEMBL228097 [2].

Computational Chemistry and Molecular Docking Validation Studies

The well-characterized binding mode of catechol-containing rhodanine derivatives to the dinuclear copper center of tyrosinase (both mushroom and human) provides a validated structural framework for computational studies [1]. The target compound, with its unique combination of catechol at C5 and 4-hydroxyphenyl at N3, offers a test case for evaluating whether docking scoring functions and molecular dynamics simulations can accurately predict the affinity enhancement (or diminution) conferred by the N3-para-hydroxyl relative to N3-phenyl. Docking protocols using the mushroom tyrosinase crystal structure (PDB: 2Y9X) and human tyrosinase homology models have been established and published for closely related analogs, enabling direct methodological transfer [2].

Quote Request

Request a Quote for 5-(3,4-dihydroxybenzylidene)-3-(4-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.